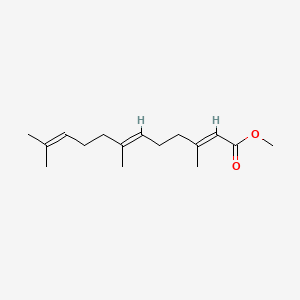
5-Phenylpyrimidine-4,6-diol
Vue d'ensemble
Description
5-Phenylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C10H8N2O2. It is characterized by a pyrimidine ring substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives have a broad range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .
Mode of Action
The exact mode of action of 5-Phenylpyrimidine-4,6-diol is yet to be elucidated . It’s worth noting that certain pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production
Result of Action
It’s known that certain pyrimidine derivatives can inhibit immune-activated nitric oxide production , suggesting potential anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimidine-4,6-diol can be achieved through various methods. One common approach involves the condensation of benzaldehyde with urea in the presence of a base, followed by cyclization and oxidation steps. Another method includes the use of substituted malonic acid diesters with guanidine in an excess of sodium ethoxide, followed by deprotection of the protecting groups .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized procedures to ensure high yields and purity. The use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection, has been developed to convert the analogs to the desired compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-phenylpyrimidine-4,6-dione.
Reduction: Formation of 5-phenyl-4,6-dihydroxydihydropyrimidine.
Substitution: Formation of halogenated derivatives such as 5-bromo- or 5-chlorophenylpyrimidine-4,6-diol.
Applications De Recherche Scientifique
5-Phenylpyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 5-Phenyl-2,4-dihydroxypyrimidine
Uniqueness
5-Phenylpyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGAQJPJIPBZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)

![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)





![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)

